6-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole
CAS No.:
Cat. No.: VC13566548
Molecular Formula: C14H17FN2
Molecular Weight: 232.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H17FN2 |
---|---|
Molecular Weight | 232.30 g/mol |
IUPAC Name | 6-fluoro-3-(piperidin-1-ylmethyl)-1H-indole |
Standard InChI | InChI=1S/C14H17FN2/c15-12-4-5-13-11(9-16-14(13)8-12)10-17-6-2-1-3-7-17/h4-5,8-9,16H,1-3,6-7,10H2 |
Standard InChI Key | HPMLKWIUOLBYSF-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)CC2=CNC3=C2C=CC(=C3)F |
Canonical SMILES | C1CCN(CC1)CC2=CNC3=C2C=CC(=C3)F |
Introduction
Chemical Identity and Structural Properties
6-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole features a fused bicyclic indole scaffold with strategic substitutions influencing its physicochemical and biological behavior. The fluorine atom at position 6 introduces electronegativity, while the piperidin-1-ylmethyl group at position 3 adds steric bulk and basicity.
Table 1: Key Chemical Data
Property | Value/Description |
---|---|
IUPAC Name | 6-fluoro-3-(piperidin-1-ylmethyl)-1H-indole |
Molecular Formula | C₁₄H₁₇FN₂ |
Molecular Weight | 232.30 g/mol |
SMILES | C1CCN(CC1)CC2=CNC3=C2C=CC(=C3)F |
CAS Number | Not widely reported (proprietary) |
Topological Polar Surface | ~28 Ų (estimated) |
LogP (Octanol-Water) | ~2.5 (predicted) |
The compound’s moderate lipophilicity (LogP ~2.5) suggests balanced membrane permeability and solubility, critical for central nervous system (CNS) penetration . The piperidine ring’s basic nitrogen (pKa ~8.5) may influence ionization at physiological pH, affecting pharmacokinetics .
Synthesis and Manufacturing
While no explicit synthesis for 6-fluoro-3-(piperidin-1-ylmethyl)-1H-indole is documented, analogous indole derivatives provide viable routes. A plausible method involves:
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Indole Ring Formation: Fischer indole synthesis using 4-fluorophenylhydrazine and a ketone precursor .
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3-Position Functionalization: Alkylation with chloromethylpiperidine under basic conditions (e.g., K₂CO₃ in DMF).
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Purification: Chromatographic separation to isolate the desired regioisomer .
Key challenges include controlling regioselectivity during indole formation and minimizing N-alkylation side reactions. Modifying the linker length between the indole and piperidine, as seen in related compounds, can optimize receptor binding . For example, replacing a propyl chain with a methylene group (as in this compound) may reduce conformational flexibility and enhance selectivity .
Pharmacological Profile
Receptor Affinity and Selectivity
Structural analogs of 6-fluoro-3-(piperidin-1-ylmethyl)-1H-indole exhibit high affinity for serotonin receptors, particularly 5-HT₁D and 5-HT₆ . Fluorination at position 6 enhances metabolic stability without significantly altering receptor binding, as demonstrated in 3-(3-(piperidin-1-yl)propyl)indoles . The piperidin-1-ylmethyl group’s constrained conformation improves selectivity over dopamine receptors, reducing off-target effects .
Functional Activity
In vitro studies on similar compounds reveal agonist or antagonist efficacy depending on substitution patterns. For instance, 4-fluoropiperidine-containing indoles show full agonism at 5-HT₁D receptors (EC₅₀ = 12 nM) , suggesting that 6-fluoro-3-(piperidin-1-ylmethyl)-1H-indole may share this activity.
Pharmacokinetics and Metabolism
Absorption and Bioavailability
Fluorine’s electron-withdrawing effect lowers the basicity of the piperidine nitrogen (pKa reduction by ~1 unit), improving oral absorption in preclinical models . Comparative studies show that fluorinated indoles achieve 2–3× higher plasma concentrations than non-fluorinated analogs .
Metabolism
Hepatic cytochrome P450 enzymes (CYP3A4, CYP2D6) likely mediate oxidation of the piperidine ring, forming N-oxide metabolites . Fluorine’s presence slows aromatic hydroxylation, extending half-life (t₁/₂ ~4–6 hours in rodents) .
Table 2: Predicted ADME Properties
Parameter | Value |
---|---|
Plasma Protein Binding | ~85% (estimated) |
CNS Penetration | Moderate (logBB ~0.8) |
Major Metabolites | N-Oxide, hydroxylated indole |
Research Applications
Neurological Disorders
The compound’s affinity for 5-HT receptors positions it as a candidate for:
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Depression: Modulation of serotonin signaling via 5-HT₁D agonism .
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Alzheimer’s Disease: 5-HT₆ antagonism enhances acetylcholine release, improving cognition .
Oncology
Indole derivatives inhibit tubulin polymerization and kinase activity . Fluorine’s electronegativity may enhance DNA intercalation, warranting exploration in cancer models.
Comparative Analysis with Analogous Compounds
Table 3: Structural and Functional Comparison
The methylene linker in 6-fluoro-3-(piperidin-1-ylmethyl)-1H-indole likely reduces conformational flexibility compared to propyl-linked analogs, improving receptor fit .
Future Directions
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